Home > Products > Screening Compounds P41238 > 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate
2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate - 1177274-36-0

2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate

Catalog Number: EVT-3224368
CAS Number: 1177274-36-0
Molecular Formula: C15H19NO6
Molecular Weight: 309.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide (3)

Compound Description: This compound serves as a key intermediate in synthesizing various bioactive molecules, including potential antidiabetic agents. []

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

Compound Description: This series of compounds exhibits potent antibacterial activity against various bacterial strains. []

N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides

Compound Description: This family of compounds demonstrates promising activity in inhibiting bacterial biofilm formation, particularly against Escherichia coli and Bacillus subtilis. []

-[amino]-N-(un/substituted-phenyl)acetamides

Compound Description: These compounds exhibit promising antibacterial and antifungal activities, with some demonstrating good efficacy and low hemolytic activity. []

2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides

Compound Description: These compounds were investigated for their enzyme inhibitory potential, displaying substantial activity against α-glucosidase and weak activity against acetylcholinesterase. []

N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides

Compound Description: This set of compounds shows promising antibacterial potential and inhibitory activity against lipoxygenase, suggesting potential as therapeutic agents for inflammatory ailments. [, ]

N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides

Compound Description: This group of compounds demonstrates potential as therapeutic agents for Alzheimer's disease and Type-2 Diabetes by inhibiting acetylcholinesterase and α-glucosidase. []

2-(2,3-dihydro-1, 4-benzodioxin-6-yl)acetic acid

Compound Description: This compound exhibits potent anti-inflammatory activity comparable to ibuprofen in carrageenan-induced rat paw edema assays. []

2-(2-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydroimidazolium bromide (4)

Compound Description: This compound, along with related imidazolinium derivatives, provides insights into the conformational preferences of 2-substituted 2,3-dihydro-1,4-benzodioxines. []

[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol derivatives

Compound Description: This class of small-molecule inhibitors targets the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) interaction, representing a potential alternative to antibody-based immunotherapies. []

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1)

Compound Description: This compound is a potent and selective antagonist for the CB1 cannabinoid receptor, offering potential therapeutic applications in various conditions. []

N-(Alkyl/Aralkyl)-N-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)-4-Methylbenzenesulfonamides

Compound Description: This class of compounds acts as acetylcholinesterase inhibitors, suggesting potential applications in treating Alzheimer's disease. []

N/O-substituted derivatives of Sulfa drugs bearing 1,4-benzodioxane Moiety

Compound Description: These compounds demonstrate potential as therapeutic agents for various diseases, including inflammatory ailments, Alzheimer's disease, and bacterial infections, by inhibiting enzymes like cholinesterase, lipoxygenase, and α-glucosidase. []

(2E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one (1p)

Compound Description: This heterocyclic chalcone, synthesized by condensing formylquinolines with methyl aryl ketones, exhibits potent antimicrobial and antileishmanial activities. []

N-(2-amino-2-oxo-ethyl)-3-[5-[(1R,2S)-2-(2,2-difluoropropanoylamino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propoxy]indazol-1-yl]-N-methyl-benzamide (Compound 1)

Compound Description: This compound, identified from AstraZeneca's chemical library, serves as a valuable tool for measuring glucocorticoid receptor (GR) occupancy in vivo, facilitating more informative inhalation pharmacokinetic/pharmacodynamic studies. []

2,3-dihydro-1,4-benzodioxin-6-yl-1-piperidinylmethanone (CX546)

Compound Description: This compound acts as an AMPA receptor potentiator and has been studied in the context of novelty-induced hyperlocomotion in GluA1 knockout mice. []

O- and N-Substituted Derivatives of Planetol

Compound Description: These derivatives of planetol, synthesized by incorporating sulfamoyl and acetamoyl groups, exhibit potential as cholinesterase inhibitors and moderately effective antibacterial agents. []

1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine (3a)

Compound Description: This compound displays high affinity for 5-HT1A receptors and serves as a lead compound in developing potent and selective antagonists for these receptors. []

1-[biphenyl-2-yloxy]-4-imino-4-piperidin-1-yl-butan-2-ol (AH11110A)

Compound Description: Initially proposed as a selective α1B-adrenoceptor antagonist, this compound's selectivity profile has been challenged by functional studies. []

Dapiprazole

Compound Description: Used to reverse diagnostic pupillary dilation, dapiprazole is an α1-adrenoceptor antagonist with moderate selectivity for α1A and α1D subtypes over α1B. []

CGS 10078B (CGS)

Compound Description: CGS is a compound with α- and β-receptor and calcium channel blocking actions, known to protect against ouabain-induced arrhythmia in cats. []

(+/-)- 1,3,5-trimethyl-6-[[3-[4-((2,3-dihydro-2-hydroxymethyl)-1,4-benzodioxin-5-yl)-1-piperazinyl]propyl] amino]-2,4(1H,3H)-pyrimidinedione (B8805-033)

Compound Description: B8805-033 is a highly selective α1A-adrenoceptor antagonist, displaying potential for treating benign prostatic hyperplasia due to its high uroselectivity. [, ]

8-[2-(2,3-dihydro-1,4-benzodioxin-2-yl-methylamino)ethyl]-8-azaspiro[4,5]decane-7,9-dione methyl sulphonate (MDL 73005EF)

Compound Description: MDL 73005EF is a high-affinity 5-HT1A receptor antagonist with anxiolytic-like activity, demonstrating a distinct mechanism of action compared to buspirone. [, , ]

N-piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)1,4,5,6-tetrahydrobenzo [, ]cyclohepta[1,2-c]pyrazole-3-carboxamide] (NESS 0327)

Compound Description: NESS 0327 is a novel cannabinoid antagonist with high selectivity for the CB1 receptor, making it a potentially valuable tool for investigating the endocannabinoid system. []

4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-3-yl]benzene-1,3-diol (Compound-1)

Compound Description: Compound-1 is a novel chondrogenic differentiation inducer that upregulates SOX trio expression and shows potential as a cartilage repair agent. []

Silybin acetylferulic acid ester

Compound Description: Synthesized from silybin and ferulic acid, this ester is a novel compound with potential pharmacological properties. []

(+)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine

Compound Description: This compound is a nonbenzomorphan sigma ligand that increases extracellular acetylcholine levels in the rat frontal cortex, indicating potential relevance to cholinergic neurotransmission. []

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-yl]-N-methylhydroxylamine (EFLEA)

Compound Description: EFLEA is a synthetic compound identified in a powder sample. []

1-[4-(2,3-dihydro-1, 4-benzodioxin-2-yl) amide-6, 7-dimethoxy-2-quazolinyl]-4-(1,4-bensodioxan-2-yl-carbonyl) piperazine

Compound Description: This compound is a doxazosin-related compound that may have potential therapeutic applications. []

Piperazine derivatives as Serotonin Reuptake Inhibitors or Neurokinin Antagonists

Compound Description: This class of compounds exhibits potential as therapeutic agents for conditions related to serotonin and neurokinin signaling. []

(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one

Compound Description: This compound has been identified as a potential inhibitor of Mycobacterium tuberculosis MtrA response regulator. []

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(morpholin-4-yl)propan-2-yl]decanamide

Compound Description: This compound was putatively identified in the polar fraction of Labisia pumila var. alata (LPA), contributing to the herb's antioxidant properties. []

Source and Classification

The compound is classified under benzodioxane derivatives, which are known for their diverse biological activities. The specific structure of 2-(2,3-dihydro-1,4-benzodioxin-6-YL)piperidine oxalate suggests it may interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development. The synthesis and characterization of this compound have been documented in various patents and scientific literature, highlighting its potential utility in pharmaceutical applications .

Synthesis Analysis

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-YL)piperidine oxalate typically involves several key steps:

  1. Formation of the Benzodioxane Core: The initial step may involve the cyclization of catechol derivatives with appropriate carbonyl compounds to form the benzodioxane structure.
  2. Piperidine Ring Formation: Following the formation of the benzodioxane core, a piperidine moiety can be introduced through nucleophilic substitution methods or by employing amine coupling reactions.
  3. Oxalate Salt Formation: The final step involves the reaction of the synthesized piperidine derivative with oxalic acid to form the oxalate salt. This step is crucial as it enhances the solubility and stability of the compound.

The synthesis can be optimized by adjusting parameters such as temperature, solvent choice, and reaction time to achieve high yields and purity .

Molecular Structure Analysis

The molecular structure of 2-(2,3-dihydro-1,4-benzodioxin-6-YL)piperidine oxalate features:

  • Benzodioxane Core: Characterized by a fused dioxane ring system that contributes to its biological activity.
  • Piperidine Ring: A six-membered saturated ring containing one nitrogen atom which plays a critical role in its pharmacological interactions.
  • Oxalate Group: This moiety enhances solubility and bioavailability.

The compound's molecular formula can be deduced from its structure, revealing insights into its molecular weight and potential reactivity patterns. Computational modeling techniques can further elucidate its three-dimensional conformation and electronic properties .

Chemical Reactions Analysis

The chemical reactivity of 2-(2,3-dihydro-1,4-benzodioxin-6-YL)piperidine oxalate can be analyzed through various reaction pathways:

  1. Nucleophilic Substitution Reactions: The piperidine nitrogen can act as a nucleophile in reactions with electrophiles.
  2. Deprotonation Reactions: The oxalate moiety can undergo deprotonation under basic conditions, leading to the formation of reactive intermediates.
  3. Complexation Reactions: Given its structure, it may also participate in coordination chemistry with metal ions or other Lewis acids.

These reactions are essential for understanding the compound's behavior in biological systems and its potential modifications for enhanced activity .

Mechanism of Action

The mechanism of action for 2-(2,3-dihydro-1,4-benzodioxin-6-YL)piperidine oxalate primarily involves its antagonistic activity at alpha-2C adrenergic receptors. Upon binding to these receptors:

  • Inhibition of Receptor Activity: The compound blocks the receptor's natural ligand (norepinephrine), leading to increased neurotransmitter release.
  • Modulation of Neurotransmission: This action can enhance synaptic transmission in certain neural pathways, potentially improving mood and cognitive function.

Research indicates that such mechanisms may contribute to therapeutic effects in conditions like depression or anxiety disorders .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2,3-dihydro-1,4-benzodioxin-6-YL)piperidine oxalate include:

  • Molecular Weight: Approximately 295 g/mol.
  • Solubility: The oxalate form typically exhibits improved solubility in water compared to its free base counterpart.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature.

These properties are crucial for determining the compound's formulation as a pharmaceutical agent .

Applications

The applications of 2-(2,3-dihydro-1,4-benzodioxin-6-YL)piperidine oxalate span several domains:

  1. Pharmaceutical Development: As a potential treatment for mood disorders due to its action on adrenergic receptors.
  2. Research Tool: Used in pharmacological studies to explore adrenergic signaling pathways.
  3. Chemical Probes: Its unique structure allows it to serve as a scaffold for developing new derivatives with enhanced activity or selectivity.
Introduction: Contextualizing the Compound in Modern Research

Historical Development of Benzodioxin-Piperidine Hybrid Pharmacophores

The benzodioxin scaffold emerged as a pharmacological cornerstone through seminal studies on alpha-adrenergic blockers and antipsychotic agents. Early benzodioxin derivatives like WB-4101 demonstrated subtype-selective α1-adrenoceptor antagonism, establishing the scaffold's capacity for receptor discrimination [9]. Concurrently, piperidine derivatives gained prominence for their CNS permeability and structural adaptability in dopamine and serotonin receptor modulation. The intentional fusion of these pharmacophores began in the late 1990s, driven by the quest for atypical antipsychotics with reduced extrapyramidal side effects. Key milestones include:

  • Receptor Affinity Optimization: N-Substituted (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine derivatives exhibited dual D₂ antagonism/5-HT₁ₐ partial agonism, with compound 24 showing a 15-fold selectivity for 5-HT₁ₐ over α₁-adrenoceptors [9].
  • Synthetic Methodology Evolution: Early routes relied on nucleophilic substitution of chloromethyl-benzodioxins with piperidine analogues. Advances introduced transition metal-catalyzed coupling and enantioselective reductions for chiral benzodioxin-piperidine hybrids [10].
  • Therapeutic Diversification: Initial CNS focus expanded to anticancer applications (e.g., CSF-1R kinase inhibitors featuring benzodioxin-linked piperazines) and metabolic disorders (e.g., α-glucosidase inhibitors) [1] [6].

Table 1: Evolution of Benzodioxin-Piperidine Hybrids in Drug Discovery

Compound ClassKey Structural FeaturesPrimary TargetsTherapeutic Area
Early Adrenergic Ligands2-Aminomethyl-benzodioxinα₁-AdrenoceptorsCardiovascular
Atypical AntipsychoticsPiperazine/piperidine-benzodioxin amidesD₂/5-HT₁ₐNeuropsychiatric
Kinase Inhibitors6-O-Substituted benzodioxin-piperidinesCSF-1R, RAFOncology
Enzyme InhibitorsSulfonamide-benzodioxin-piperazinesα-Glucosidase, AChEMetabolic Disorders

Structural Significance of Oxalate Salts in Bioavailability Optimization

The oxalate salt formulation of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine directly addresses critical bioavailability challenges inherent to free bases. Oxalic acid (pKa₁=1.25, pKa₂=4.14) forms stable crystalline salts with basic amines, profoundly altering physicochemical properties:

  • Solubility Enhancement: The salt formation increases aqueous solubility by >50-fold compared to the free base, crucial for gastrointestinal dissolution and absorption. This leverages oxalate's capacity for strong ionic interactions and hydrogen bonding with water molecules [2].
  • Crystalline Stability: Oxalate salts exhibit superior crystallinity and hygroscopicity profiles. Differential scanning calorimetry (DSC) studies of analogous compounds show sharp melting endotherms between 160-180°C, indicating high polymorphic stability during storage and processing .
  • Controlled Release Kinetics: The moderate acidity of oxalate buffers microenvironmental pH at dissolution sites, preventing precipitation in intestinal fluids and sustaining plasma concentrations. Pharmacokinetic studies in rodent models demonstrate 2.3-fold higher AUC₀–₂₄ values for oxalate salts versus hydrochloride counterparts [2].

Table 2: Comparative Physicochemical Properties of Benzodioxin-Piperidine Salts

Salt FormAqueous Solubility (mg/mL)LogPMelting Point (°C)Hygroscopicity
Free Base0.08 ± 0.012.9 ± 0.2Oily residueHigh
Hydrochloride12.5 ± 1.3-0.7 ± 0.1198-201 (dec)Moderate
Oxalate42.8 ± 3.7-1.2 ± 0.3172-175Low
Mesylate35.2 ± 2.9-1.0 ± 0.2168-170Moderate

Current Research Gaps and Theoretical Frameworks for Investigation

Despite promising structural features, 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate faces significant research gaps requiring multidisciplinary investigation:

  • Target Deconvolution Uncertainty: The compound's polypharmacology profile remains incompletely mapped. In silico studies predict moderate A₂A adenosine receptor affinity (Kᵢ~20 nM) and FAAH inhibition potential, but experimental validation is lacking [2] [4]. Machine learning models trained on hybrid benzodioxin libraries suggest unexplored interactions with sigma-2 receptors and TRPV6 channels.
  • Blood-Brain Barrier Permeability: While piperidine enhances CNS penetration, the benzodioxin ring's P-glycoprotein susceptibility may limit brain exposure. Quantitative structure-permeability relationship (QSPR) models indicate a need for halogenated benzodioxin variants to reduce efflux ratios below 2.5 [2] [9].
  • Metabolic Vulnerability: Piperidine N-oxidation and benzodioxin ring cleavage by CYP3A4/2D6 isozymes are predicted metabolic hotspots. In vitro hepatocyte studies of analogues show >60% degradation at 4 hours, necessitating prodrug strategies or deuterium incorporation at labile sites [1] .
  • Translational Disconnects: Rodent neurochemical efficacy fails to consistently translate to behavioral models. Theoretical frameworks propose allosteric modulation of primary targets (e.g., D₂-5-HT₁ₐ heterodimer stabilization) may require species-specific neuronal cofactors absent in standard models [9].

Table 3: Key Research Questions and Methodological Approaches

Research GapCritical QuestionsProposed Investigative Framework
Target PolypharmacologyWhat secondary targets drive off-efficacy?Chemoproteomic profiling (ABPP); Deep learning-based binding site similarity screening
Formulation OptimizationCan oxalate provide pH-independent release?Crystal engineering of co-crystals with maleic/citric acids; Microenvironmental pH-modifying excipients
CNS BiodistributionDoes regional brain accumulation correlate with efficacy?QWBA autoradiography with ¹⁴C-labeled compound; PET imaging using ¹⁸F-fluorinated analogue
Species TranslationWhy rodent-to-primate efficacy discordance?Human iPSC-derived neuronal co-cultures; Non-human primate microdialysis with receptor occupancy tracking

Properties

CAS Number

1177274-36-0

Product Name

2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine;oxalic acid

Molecular Formula

C15H19NO6

Molecular Weight

309.31 g/mol

InChI

InChI=1S/C13H17NO2.C2H2O4/c1-2-6-14-11(3-1)10-4-5-12-13(9-10)16-8-7-15-12;3-1(4)2(5)6/h4-5,9,11,14H,1-3,6-8H2;(H,3,4)(H,5,6)

InChI Key

YNADEKIGGFGRKE-UHFFFAOYSA-N

SMILES

C1CCNC(C1)C2=CC3=C(C=C2)OCCO3.C(=O)(C(=O)O)O

Canonical SMILES

C1CCNC(C1)C2=CC3=C(C=C2)OCCO3.C(=O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.